molecular formula C24H28N4O3 B2800327 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide CAS No. 1286722-20-0

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

Cat. No. B2800327
CAS RN: 1286722-20-0
M. Wt: 420.513
InChI Key: ATIIWMFOZFWZSO-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Compounds related to the chemical have been utilized in the synthesis and characterization of coordination complexes. For instance, pyrazole-acetamide derivatives have been synthesized and used to create Co(II) and Cu(II) coordination complexes. The solid-state structures of these complexes were determined using single-crystal X-ray crystallography. The structural analysis revealed that these complexes form 1D and 2D supramolecular architectures through various hydrogen bonding interactions. Moreover, these complexes and their ligands exhibited significant antioxidant activity, highlighting their potential in mitigating oxidative stress-related damages in biological systems (Chkirate et al., 2019).

Crystal Structures and Comparative Analyses

The crystal structures of compounds structurally similar to the one have been a subject of study, providing insights into their molecular geometry and potential interactions. This type of analysis aids in understanding the physical and chemical properties of these compounds, which is crucial in fields like material science and drug design (Galushchinskiy et al., 2017).

Anticancer Potential

Certain acetamide derivatives, structurally related to the chemical , have been synthesized and evaluated for their anticancer activity. This demonstrates the potential utility of these compounds in the development of new anticancer agents. The synthesized compounds were tested on various cancer cell lines, and some showed appreciable cancer cell growth inhibition, suggesting their potential role in cancer therapy (Al-Sanea et al., 2020).

Neuroprotective Effects

Compounds similar to the chemical have been synthesized and evaluated for their neuroprotective effects. These compounds showed significant neuroprotective effects against induced oxidative stress in PC12 cells. Such findings indicate the potential application of these compounds in the treatment or prevention of neurodegenerative diseases (Sameem et al., 2017).

Corrosion Inhibition

Acetamide derivatives, structurally related to the chemical , have been studied for their efficacy as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can lead to significant economic losses and safety hazards. Studies have shown that these compounds are effective in inhibiting corrosion, indicating their potential use in industrial maintenance (Nasser & Sathiq, 2017).

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-18-5-4-6-20(15-18)26(2)23(29)17-28-16-22(19-7-9-21(30-3)10-8-19)24(25-28)27-11-13-31-14-12-27/h4-10,15-16H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIIWMFOZFWZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

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